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Compound of Interest

Compound Name: (R)-Diethyl 2-hydroxysuccinate

Cat. No.: B122862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

properties, offering a critical resource for its identification and characterization in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of diethyl 2-hydroxysuccinate provide distinct signals

corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data
The proton NMR spectrum of diethyl 2-hydroxysuccinate is characterized by signals for the

ethyl ester groups and the protons on the succinate backbone.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.47-4.52 m 5.4 and 4.06 -CH(OH)-

4.20 q 7.1 -OCH₂CH₃

4.15 q 7.1 -OCH₂CH₃

2.80 dd 16.5, 4.4 -CH₂- (one H)

2.70 dd 16.5, 6.8 -CH₂- (one H)

1.28 t 7.1 -OCH₂CH₃

1.25 t 7.1 -OCH₂CH₃

¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

173.86-173.36 C=O (ester)

170.89 C=O (ester)

67.31-67.44 -CH(OH)-

61.19-61.90 -OCH₂CH₃

38.45-38.82 -CH₂-

14.09, 14.15 -OCH₂CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of diethyl 2-hydroxysuccinate will show characteristic absorption bands for the

hydroxyl and ester functional groups. While specific experimental data for the (R)-enantiomer is

not readily available in public databases, the typical IR absorption bands for a hydroxy diester

are well-established.
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Wavenumber (cm⁻¹) Description

~3500 (broad) O-H stretch (hydroxyl group)

~2980 C-H stretch (aliphatic)

~1735 C=O stretch (ester carbonyl)

~1200 C-O stretch (ester)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

liquid samples, applicable to (R)-Diethyl 2-hydroxysuccinate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in a suitable

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7

mL. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence. Key parameters include a

spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-

noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Use a higher concentration of the sample if necessary.

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each

carbon.
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A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a

greater number of scans are typically needed compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a

small drop of the neat liquid sample directly onto the crystal surface.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

chemical compound like (R)-Diethyl 2-hydroxysuccinate.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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